

Spectroscopic Profile of Fluchloralin: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Fluchloralin*

Cat. No.: *B166165*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analysis of **Fluchloralin**, a dinitroaniline herbicide. The information presented herein is intended to support research, analytical method development, and quality control processes. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols are provided for key analytical techniques.

Introduction to Fluchloralin

Fluchloralin, with the chemical name N-(2-chloroethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline, is a selective pre-emergence herbicide used to control annual grasses and some broadleaf weeds in various crops. Its efficacy is attributed to the disruption of microtubule formation in plant cells, inhibiting cell division and growth. A thorough understanding of its spectroscopic properties is crucial for its detection, quantification, and the study of its environmental fate and metabolic pathways.

Spectroscopic Data of Fluchloralin

This section details the available spectroscopic data for **Fluchloralin**, including Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Vibrational Spectroscopy: FT-IR and FT-Raman

Vibrational spectroscopy provides a molecular fingerprint of **Fluchloralin** based on the vibrational modes of its functional groups.

Table 1: FT-IR Spectral Data of **Fluchloralin**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2970	Medium	C-H stretch (aliphatic)
~1625	Strong	N-O asymmetric stretch (NO ₂)
~1530	Strong	N-O symmetric stretch (NO ₂)
~1345	Strong	C-N stretch
~1130	Strong	C-F stretch (CF ₃)
~830	Medium	C-H out-of-plane bend (aromatic)
~750	Medium	C-Cl stretch

Table 2: FT-Raman Spectral Data of **Fluchloralin**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1610	Strong	Aromatic ring stretch
~1350	Strong	N-O symmetric stretch (NO ₂)
~1180	Medium	C-N stretch
~840	Medium	Ring breathing mode
~320	Strong	C-Cl bend

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the **Fluchloralin** molecule.

Table 3: ¹H NMR Spectral Data of **Fluchloralin** (in CDCl₃)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
8.15	s	2H	Aromatic protons
3.75	t	2H	-N-CH ₂ -CH ₂ -Cl
3.60	t	2H	-N-CH ₂ -CH ₂ -Cl
3.30	t	2H	-N-CH ₂ -CH ₂ -CH ₃
1.70	sextet	2H	-N-CH ₂ -CH ₂ -CH ₃
0.95	t	3H	-N-CH ₂ -CH ₂ -CH ₃

Table 4: ¹³C NMR Spectral Data of **Fluchloralin** (in CDCl₃)

Chemical Shift (ppm)	Assignment
149.5	C-NO ₂
145.0	C-N
133.0 (q)	C-CF ₃
124.0	Aromatic C-H
123.0 (q)	CF ₃
52.0	-N-CH ₂ - (propyl)
49.0	-N-CH ₂ - (chloroethyl)
41.0	-CH ₂ -Cl
20.0	-CH ₂ - (propyl)
11.0	-CH ₃

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for the quantitative analysis of **Fluchloralin**, as the dinitroaniline chromophore exhibits strong absorption in the UV region.

Table 5: UV-Visible Spectral Data of **Fluchloralin** (in Methanol)

λ_{max} (nm)	Molar Absorptivity (ϵ)
~275	~15,000 L mol ⁻¹ cm ⁻¹
~400	~5,000 L mol ⁻¹ cm ⁻¹

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **Fluchloralin** are provided below. These protocols can be adapted based on the specific instrumentation and analytical requirements.

FT-IR Spectroscopy

Sample Preparation: A small amount of pure **Fluchloralin** standard is finely ground with spectroscopic grade potassium bromide (KBr) in a 1:100 ratio. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid sample is placed directly on the ATR crystal.

Instrument Parameters:

- **Spectrometer:** A Fourier Transform Infrared Spectrometer.
- **Detector:** Deuterated Triglycine Sulfate (DTGS).
- **Beamsplitter:** KBr.
- **Spectral Range:** 4000 - 400 cm⁻¹.
- **Resolution:** 4 cm⁻¹.
- **Number of Scans:** 32.
- **Background:** A background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal is recorded prior to sample analysis.

FT-Raman Spectroscopy

Sample Preparation: A small amount of the solid **Fluchloralin** sample is placed in a glass capillary tube or an aluminum sample holder.

Instrument Parameters:

- Spectrometer: A Fourier Transform Raman Spectrometer.
- Laser Source: Nd:YAG laser (1064 nm).
- Laser Power: 100-300 mW at the sample.
- Detector: Indium Gallium Arsenide (InGaAs).
- Spectral Range: 3500 - 100 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 128.

NMR Spectroscopy (^1H and ^{13}C)

Sample Preparation: Approximately 5-10 mg of **Fluchloralin** is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrument Parameters (^1H NMR):

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 12 ppm.
- Acquisition Time: ~3 seconds.
- Relaxation Delay: 2 seconds.

- Number of Scans: 16.

Instrument Parameters (¹³C NMR):

- Spectrometer: 100 MHz or higher field NMR spectrometer.
- Pulse Program: Proton-decoupled pulse sequence.
- Spectral Width: 220 ppm.
- Acquisition Time: ~1 second.
- Relaxation Delay: 5 seconds.
- Number of Scans: 1024 or more to achieve adequate signal-to-noise.

UV-Visible Spectrophotometry

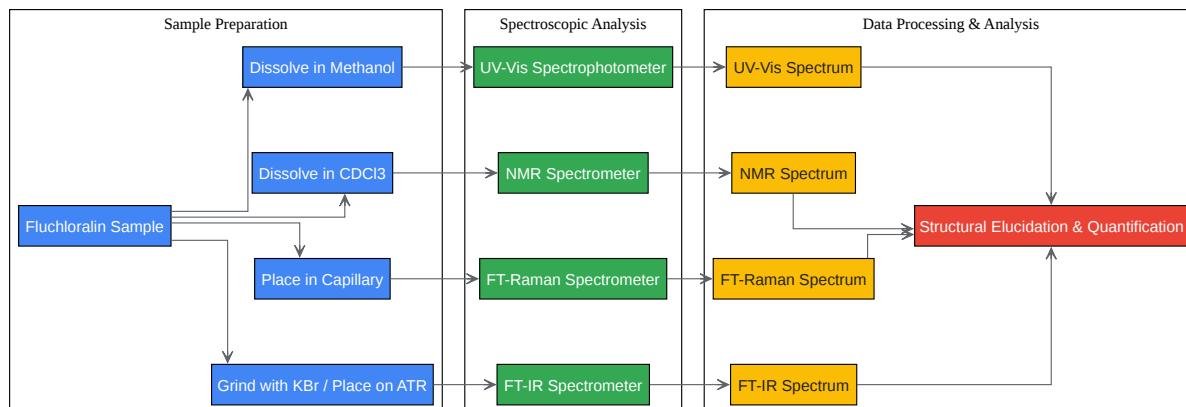
Sample Preparation: A stock solution of **Fluchloralin** is prepared by accurately weighing a known amount of the standard and dissolving it in a suitable solvent, such as methanol. A series of standard solutions of varying concentrations are then prepared by serial dilution of the stock solution.

Instrument Parameters:

- Spectrophotometer: A double-beam UV-Visible spectrophotometer.
- Wavelength Range: 200 - 600 nm.
- Scan Speed: Medium.
- Slit Width: 1 nm.
- Blank: The solvent used for sample preparation (e.g., methanol).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **Fluchloralin**.

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Caption: Workflow for the spectroscopic analysis of **Fluchloralin**.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic analysis of **Fluchloralin**. The tabulated data and detailed experimental protocols for FT-IR, FT-Raman, ¹H NMR, ¹³C NMR, and UV-Vis spectroscopy serve as a valuable reference for researchers and analytical professionals. The provided workflow diagram offers a clear visual representation of the analytical process. This information is essential for the accurate identification, quantification, and structural elucidation of **Fluchloralin** in various matrices.

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